molecular formula C11H20Cl3N3 B6190100 1-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride CAS No. 2680531-08-0

1-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride

Cat. No.: B6190100
CAS No.: 2680531-08-0
M. Wt: 300.7
Attention: For research use only. Not for human or veterinary use.
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Description

1-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound features a pyridine ring and a pyrrolidine ring, connected by an ethanamine chain, and is commonly used in research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyridine, followed by the addition of pyrrolidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or pyrrolidine rings are substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted pyridine or pyrrolidine derivatives.

Scientific Research Applications

1-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(pyridin-3-yl)ethan-1-one
  • 3-(piperidin-1-ylmethyl)pyridine

Comparison: 1-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride is unique due to its combination of pyridine and pyrrolidine rings, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications.

Properties

CAS No.

2680531-08-0

Molecular Formula

C11H20Cl3N3

Molecular Weight

300.7

Purity

95

Origin of Product

United States

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